molecular formula C18H22N2O3S B5429707 N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Cat. No.: B5429707
M. Wt: 346.4 g/mol
InChI Key: DAWXOXLGCSFJKA-UHFFFAOYSA-N
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Description

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a piperidine ring, making it a unique and versatile molecule in the field of organic chemistry.

Properties

IUPAC Name

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-19-18(21)15-9-11-20(12-10-15)24(22,23)17-8-7-14-5-3-4-6-16(14)13-17/h3-8,13,15H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWXOXLGCSFJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Naphthalene Derivatization: The naphthalene ring is functionalized with a sulfonyl chloride group through a sulfonation reaction.

    Piperidine Introduction: The sulfonylated naphthalene is then reacted with piperidine under basic conditions to form the sulfonylpiperidine intermediate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The sulfonyl and carboxamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

    Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group.

    N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-alcohol: Similar structure but with an alcohol group instead of a carboxamide group.

Uniqueness

N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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